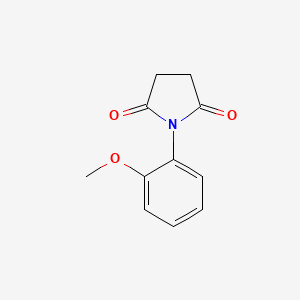

1-(2-Methoxyphenyl)pyrrolidine-2,5-dione

Description

Contextual Overview of Pyrrolidine-2,5-dione Scaffold in Academic Research

The pyrrolidine-2,5-dione ring, commonly known as the succinimide (B58015) ring, is a well-established pharmacophore in medicinal chemistry. nih.gov This five-membered heterocyclic motif is a key structural component in a variety of biologically active compounds. nih.gov Its prevalence in drug discovery is attributed to its ability to serve as a versatile scaffold for the synthesis of new therapeutic agents. nih.gov

The succinimide structure is notably present in several approved anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide, which are primarily used in the management of absence seizures. wikipedia.orgyoutube.com The mechanism of action for these drugs often involves the modulation of ion channels in the central nervous system. youtube.com Beyond its application in anticonvulsants, the pyrrolidine-2,5-dione scaffold has been investigated for a range of other biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govscilit.com

Significance of N-Aryl Pyrrolidine-2,5-diones in Chemical Science

The introduction of an aryl group at the nitrogen atom of the pyrrolidine-2,5-dione ring gives rise to the class of N-aryl succinimides. This structural modification significantly influences the physicochemical and biological properties of the parent scaffold. The aromatic ring provides a site for further functionalization, allowing for the fine-tuning of properties such as lipophilicity, which can impact biological activity and pharmacokinetic profiles.

Research into N-aryl succinimides has demonstrated their potential as potent anticonvulsant agents. nih.govnih.gov Furthermore, this class of compounds has been explored for its anti-inflammatory activities. nih.govresearchgate.net The synthesis of N-aryl succinimides is typically achieved through the condensation of an appropriate aniline (B41778) with succinic anhydride (B1165640) or a related derivative. ijapbc.com

While specific research on 1-(2-methoxyphenyl)pyrrolidine-2,5-dione is not extensively documented in publicly available literature, its structural features suggest it is a subject of interest for comparative studies within the N-aryl succinimide class. The presence and position of the methoxy (B1213986) group on the phenyl ring are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The crystal structure of the unsaturated analog, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, has been reported, providing some insight into the conformational preferences of the N-(2-methoxyphenyl) moiety. In this related structure, there is a significant dihedral angle between the methoxybenzene and the pyrrole-2,5-dione rings.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQCVMHTXNLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387216 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92288-64-7 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione and Its Analogues

Established Synthetic Routes

Established methods for the synthesis of N-substituted succinimides, including 1-(2-methoxyphenyl)pyrrolidine-2,5-dione, primarily rely on the condensation of an appropriate amine with succinic anhydride (B1165640) or its derivatives. These routes are well-documented and widely employed for their reliability and simplicity.

The most direct and traditional method for synthesizing N-aryl succinimides is the condensation of an aniline (B41778) with succinic anhydride. mdpi.combeilstein-archives.org This reaction typically proceeds in two steps: the initial formation of a succinamic acid intermediate, followed by a cyclodehydration step to yield the target imide. mdpi.combeilstein-archives.org The cyclization is often achieved by heating the intermediate, sometimes in the presence of a dehydrating agent like acetic anhydride or acetyl chloride to improve the reaction rate and yield. mdpi.com

A common procedure involves stirring equimolar amounts of the aniline derivative and succinic anhydride in a suitable solvent such as acetic acid, toluene (B28343), or even under solvent-free conditions at elevated temperatures. mdpi.comijcps.org For instance, the synthesis of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, an analogue derived from maleic anhydride, is achieved by stirring 2-methoxyaniline and maleic anhydride in acetic acid. ijapbc.com A similar approach can be applied using succinic anhydride to obtain the saturated pyrrolidine-2,5-dione ring.

The reaction conditions can be optimized to favor the formation of the imide. For example, a one-pot synthesis of N-substituted succinimides has been developed where the amine and succinic anhydride are reacted in acetic acid, followed by the addition of zinc powder. This method provides high yields of the desired products. ijcps.org The reaction is applicable to a range of substituted anilines, as detailed in the table below.

Table 1: Synthesis of N-Aryl Succinimides via Condensation with Succinic Anhydride

| Aniline Derivative | Reagents and Conditions | Yield (%) | Reference |

| Aniline | Succinic anhydride, Acetic acid, Zn | 82 | ijcps.org |

| 4-Methoxyaniline | Succinic anhydride, Acetic acid, Zn | 85 | ijcps.org |

| 4-Chloroaniline | Succinic anhydride, Acetic acid, Zn | 88 | ijcps.org |

| 2-Methylaniline | Succinic anhydride, Acetic acid, Zn | 87 | ijcps.org |

| 4-Bromoaniline | Succinic anhydride, Acetic acid, Zn | 85 | ijcps.org |

| m-Chloroaniline | Succinic acid, Thionyl chloride, Benzene (B151609) | 76 | google.com |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. researchgate.net While a specific MCR for the direct synthesis of this compound from simple precursors is not extensively reported, several MCR strategies have been developed for the synthesis of highly substituted pyrrolidine-2,5-diones and related succinimides.

One notable example is the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines, catalyzed by a cooperative system of Rh2(OAc)4 and a chiral phosphoric acid. rsc.org This reaction provides access to chiral 3,3-disubstituted succinimides in good yields and with high enantioselectivity. Although this method yields a more complex scaffold, it highlights the potential of MCRs in generating diverse succinimide (B58015) derivatives.

Another approach involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce highly substituted pyrrolidine-2,3-diones. nih.gov These strategies demonstrate the capability of MCRs to rapidly generate complex heterocyclic structures, which could potentially be adapted for the synthesis of simpler N-aryl succinimides.

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents, advanced synthetic approaches are being explored. These include catalytic transformations, adherence to green chemistry principles, and stereoselective syntheses.

The use of catalysts can significantly improve the efficiency of N-substituted succinimide synthesis. Various Lewis acids and other catalysts have been employed to promote the cyclodehydration of the amic acid intermediate under milder conditions. researchgate.net For instance, a heterogeneous niobium pentoxide (Nb2O5) catalyst has been shown to be effective for the dehydrative condensation of succinic anhydride and aniline, offering the advantage of being water-tolerant and reusable. researchgate.net

Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions, such as the Stetter reaction of aromatic aldehydes with N-substituted itaconimides (isomers of succinimides), provide a pathway to functionalized succinimide derivatives. acs.org These catalytic methods often lead to higher yields, cleaner reactions, and easier purification processes compared to their non-catalytic counterparts.

In line with the growing emphasis on sustainable chemistry, several green synthetic methods for N-substituted succinimides have been developed. snu.ac.kr A notable example is the synthesis of N-alkyl and N-aryl succinimides in hot water, which serves as both the solvent and a promoter for the reaction, completely avoiding the use of organic solvents and catalysts. researchgate.netresearchgate.net This method involves simply heating a mixture of the primary amine and succinic acid in water. researchgate.net

Another green approach is the one-pot synthesis using zinc powder in acetic acid, as mentioned earlier. ijcps.org This method is considered environmentally friendly due to the use of a recyclable and relatively benign metal and an eco-friendly solvent. These green methodologies not only reduce the environmental impact but can also simplify the experimental procedure and reduce costs.

Table 2: Green Synthetic Approaches to N-Substituted Succinimides

| Amine | Method | Solvent | Catalyst | Yield (%) | Reference |

| Aniline | Heating | Water | None | 78 | researchgate.net |

| Benzylamine | Heating | Water | None | 92 | researchgate.net |

| Aniline | One-pot | Acetic Acid | Zinc | 82 | ijcps.org |

| 4-Methoxyaniline | One-pot | Acetic Acid | Zinc | 85 | ijcps.org |

While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research, particularly for applications in medicinal chemistry. Stereoselective methods are employed to control the formation of specific stereoisomers.

One approach to achieve stereoselectivity is through 1,3-dipolar cycloaddition reactions. For example, the reaction between a chiral nitrone and N-substituted maleimides can produce enantiopure spiro-fused pyrrolidine-2,5-diones with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the chirality of the nitrone.

Another strategy involves the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of 2-substituted pyrrolidines can be achieved from precursors like proline, which provides a chiral pool starting material. mdpi.com Asymmetric synthesis of 3,3-disubstituted succinimides has also been accomplished through a cooperative catalysis approach, as mentioned in the MCR section. rsc.org These methods are crucial for the preparation of optically active pyrrolidine-2,5-dione derivatives, which may exhibit enhanced biological activity. Regioselective control is also important when using unsymmetrical anhydrides or when further functionalizing the pyrrolidine-2,5-dione ring.

Precursor Synthesis and Intermediate Characterization

The most prevalent and direct pathway to this compound involves the condensation of two primary precursors: 2-methoxyaniline and succinic anhydride . This transformation is typically conceptualized as a two-step process, even when performed in a single pot.

First, the nucleophilic amino group of 2-methoxyaniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This results in the ring-opening of the anhydride and the formation of a stable, often isolable, amic acid intermediate: N-(2-methoxyphenyl)succinamic acid . mdpi.comresearchgate.net This initial acylation step is generally efficient and can be carried out under mild conditions. mdpi.com For instance, the synthesis of the analogous N-(2-methylphenyl)succinamic acid is achieved by stirring o-toluidine (B26562) and succinic anhydride in toluene at room temperature, followed by an acidic workup to remove unreacted amine. nih.govresearchgate.net The resulting amic acid can then be filtered and purified. nih.gov

The second step is the intramolecular cyclodehydration of the amic acid intermediate to yield the target succinimide. This ring-closure eliminates a molecule of water and forms the stable five-membered imide ring. This step typically requires more forcing conditions, such as thermal heating or the use of a dehydrating agent. researchgate.netresearchgate.net

An alternative "green" approach bypasses the use of succinic anhydride and organic solvents altogether. This method involves the direct reaction of succinic acid with a primary amine in hot water (100°C). researchgate.netresearchgate.net Studies using this method suggest that the reaction proceeds directly from the carboxylic acid and amine without the formation of a succinic anhydride intermediate under these specific conditions. researchgate.net This provides a simple and environmentally benign route to a variety of N-substituted succinimides. researchgate.net

Table 1: Key Precursors for Synthesis

| Compound Name | Role | Structure |

|---|---|---|

| 2-Methoxyaniline | Amine Precursor |  |

| Succinic Anhydride | Acylating Agent |  |

| Succinic Acid | Precursor (Green Method) |  |

Note: A representative structure for the amic acid intermediate is shown. Specific characterization data for this exact intermediate is not broadly published, but its formation is a well-established mechanistic step.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques for Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial tool for elucidating the carbon skeleton of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione. The spectrum provides distinct signals for each chemically non-equivalent carbon atom, with their chemical shifts (δ) indicating their electronic environment.

The molecule possesses 11 carbon atoms in unique environments, which would result in 11 distinct signals in the ¹³C NMR spectrum. The expected chemical shift ranges for these carbons are based on established principles and data from analogous structures. The electron-withdrawing imide carbonyl groups and the electronegative oxygen of the methoxy (B1213986) group significantly influence the chemical shifts of adjacent carbons.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Atom Type | Number of Carbons | Expected Chemical Shift (δ, ppm) | Rationale |

| Imide Carbonyl (C=O) | 2 | 170 - 180 | Located in a highly deshielded environment due to the double bond to oxygen and adjacent nitrogen. |

| Aromatic C-O (ipso-carbon) | 1 | 150 - 160 | Directly attached to the electronegative oxygen of the methoxy group, causing significant deshielding. |

| Aromatic C-N (ipso-carbon) | 1 | 125 - 135 | Attached to the succinimide (B58015) nitrogen; its shift is influenced by the imide ring. |

| Aromatic C-H | 4 | 110 - 130 | Standard chemical shift range for benzene (B151609) ring carbons, with specific shifts depending on substitution. |

| Methylene (B1212753) (-CH₂-) | 2 | 25 - 35 | Aliphatic carbons adjacent to the carbonyl groups are slightly deshielded. |

| Methoxy (-OCH₃) | 1 | 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring. |

Note: The data presented is based on established chemical shift theory and may not represent experimentally recorded values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

While ¹³C NMR identifies the types of carbon atoms, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of both proton (¹H) and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a strong correlation between the geminal protons on the two methylene groups of the succinimide ring. It would also map the connectivity between the adjacent protons on the aromatic ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the two -CH₂- groups to their corresponding carbon signals in the 25-35 ppm range. Similarly, it would connect each aromatic proton to its specific aromatic carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:

Protons of the -CH₂- groups showing correlation to the imide carbonyl carbons.

Aromatic protons showing correlations to neighboring aromatic carbons and the ipso-carbons (C-N and C-O).

The methoxy protons showing a crucial correlation to the aromatic carbon at the point of attachment (C-O).

Together, these 2D NMR methods provide a detailed and definitive map of the molecular structure, leaving no ambiguity in the assignment of the atomic framework. jst-ud.vn

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features are the stretching vibrations of the two imide carbonyl (C=O) groups. Due to symmetric and anti-symmetric stretching modes, cyclic imides typically display two distinct carbonyl absorption bands. nih.gov Other significant peaks correspond to C-H bonds in the aromatic and aliphatic regions, C-N stretching of the imide, and C-O stretching of the methoxy ether group.

Characteristic IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Anti-symmetric) | Imide (R-CO-N-CO-R) | ~1770 - 1790 | Strong |

| C=O Stretch (Symmetric) | Imide (R-CO-N-CO-R) | ~1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium |

| C-N Stretch | Imide | 1300 - 1390 | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1230 - 1270 | Strong |

Note: The data presented is based on established IR spectroscopy principles. Actual peak positions may vary slightly.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₁₁H₁₁NO₃), the exact molecular weight is 205.0739 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 205.

The fragmentation pattern provides structural clues. Plausible fragmentation pathways for this molecule would include:

Loss of a methoxy radical (•OCH₃), leading to a fragment ion at m/z = 174.

Cleavage of the succinimide ring.

Formation of a methoxyphenyl isocyanate fragment or related ions.

Analysis of the isotopic pattern of the molecular ion peak would further corroborate the presence of the expected number of carbon atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the methoxy-substituted benzene ring.

Two main types of transitions are expected:

π → π transitions:* These high-energy transitions occur within the aromatic ring. Substituted benzenes typically show two absorption bands, the E-band (around 200-230 nm) and the B-band (around 250-280 nm). The methoxy substituent is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π transitions:* These lower-energy, and typically less intense, transitions are associated with the non-bonding electrons (n) on the oxygen atoms of the carbonyl groups being excited into an anti-bonding π* orbital. These absorptions often appear as a shoulder on the tail of the more intense π → π* bands.

The solvent used can influence the position of these absorption maxima. For instance, polar solvents can shift the n → π* transitions to shorter wavelengths (a hypsochromic or blue shift). The parent succinimide structure shows absorption in the UV region below 250 nm. nist.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule in its lowest energy state.

Key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would also be calculated. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

While specific DFT data for this compound is not available in the reviewed literature, the general approach would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The expected optimized geometry would feature a pyrrolidine-2,5-dione ring attached to a methoxyphenyl group, with the relative orientation of these two rings being a key structural parameter.

Table 4.1.1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not based on published research.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.22 Å |

| Bond Length | C-N (imide) | ~1.40 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | C-N-C (imide) | ~112° |

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra can be computed.

Theoretical IR and Raman spectra are obtained by calculating the harmonic vibrational frequencies. These calculated frequencies and their corresponding intensities can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. For this molecule, characteristic peaks would include C=O stretching vibrations of the dione (B5365651) functionality, C-N stretching of the imide, and various vibrations associated with the aromatic ring and methoxy (B1213986) group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that, when correlated with experimental data, help in the precise assignment of signals to each nucleus in the molecule.

Energetic Analysis of Conformations and Isomers

The methoxyphenyl group can rotate relative to the pyrrolidine-2,5-dione ring, leading to different conformers. An energetic analysis using quantum chemical methods can determine the relative stabilities of these conformers. By calculating the potential energy surface as a function of the dihedral angle between the two rings, the most stable conformation (global minimum) and any other low-energy conformers (local minima) can be identified. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. Furthermore, the energetic properties of any potential structural isomers could be compared to determine their relative stabilities.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with their environment.

Conformational Space Exploration

Beyond the simple rotation of the phenyl group, this compound may have other flexible bonds. A systematic or stochastic search of the conformational space can be performed using molecular mechanics force fields. This exploration helps to identify a wider range of possible three-dimensional structures and their relative energies, providing a comprehensive picture of the molecule's conformational landscape. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor or to pack in a crystal lattice.

Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations can model the behavior of one or more molecules in a simulated environment, such as a solvent box, over a period of time. For this compound, MD simulations could be used to study how it interacts with solvent molecules and with other molecules of the same kind. These simulations provide insights into intermolecular forces like hydrogen bonding, van der Waals forces, and π-π stacking interactions that govern the molecule's bulk properties. Analysis of the simulation trajectory can reveal preferred modes of interaction and the formation of dimers or larger aggregates in solution. Such studies are fundamental for predicting properties like solubility and for understanding crystal packing.

Reaction Pathway and Transition State Analysis

The formation and reactivity of this compound, like other N-substituted succinimides, are governed by complex reaction pathways that can be elucidated through computational chemistry. These studies provide a molecular-level understanding of the transformation, highlighting the key intermediates and the energy barriers that must be overcome.

The synthesis of N-aryl succinimides typically proceeds via the reaction of an amine with succinic anhydride (B1165640). This process is generally understood to occur in two main stages: the initial ring-opening of the anhydride by the amine to form an intermediate succinamic acid, followed by a cyclization-dehydration step to yield the final imide. Computational models, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surface of this transformation.

For the reaction involving 2-methoxyaniline and succinic anhydride, the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride leads to a tetrahedral intermediate. This is followed by the cleavage of the C-O bond in the anhydride ring and a proton transfer, resulting in the formation of N-(2-methoxyphenyl)succinamic acid. The subsequent cyclization is often the rate-limiting step and involves the intramolecular attack of the amide nitrogen on the carboxylic acid carbonyl group. This forms another tetrahedral intermediate which then eliminates a molecule of water to give the stable five-membered succinimide (B58015) ring.

Computational Guidance for Synthetic Optimization

Computational chemistry offers a powerful tool for optimizing the synthesis of this compound by predicting the most efficient reaction conditions. By calculating the activation barriers for different proposed mechanisms, chemists can identify the most favorable reaction pathways and the conditions that would promote them.

For instance, theoretical studies can model the reaction in the presence of various catalysts, such as acids or bases, to determine their effect on the activation energy of the rate-determining cyclization step. A plausible mechanism for the synthesis of N-substituted succinimides in hot water without a catalyst has been proposed, suggesting that under these conditions, the reaction proceeds directly from the succinic acid and the primary amine. mit.edu Computational analysis can verify such proposed mechanisms and quantify the energy profiles.

Moreover, computational models can predict how reaction outcomes might change with different solvents or temperatures. By understanding the thermodynamics and kinetics of each step, synthetic protocols can be refined to maximize the yield and purity of the desired product, while minimizing by-products and reaction times. Machine learning models, trained on datasets of calculated reaction barriers, are also emerging as a tool for the rapid prediction of activation energies, which can further accelerate the optimization process.

| Reaction Step | Reactants | Intermediate/Transition State | Product | Calculated Activation Energy (Example) |

| Ring Opening | 2-Methoxyaniline + Succinic Anhydride | Tetrahedral Intermediate | N-(2-Methoxyphenyl)succinamic acid | Low |

| Cyclization | N-(2-Methoxyphenyl)succinamic acid | Tetrahedral Intermediate | This compound + Water | High (Rate-determining) |

This table presents a simplified, exemplary energy profile. Actual values would be dependent on the level of theory and computational model used.

Prediction of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of the 2-methoxy substituent on the phenyl ring. Computational methods allow for a quantitative analysis of these effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. nih.gov This increased electron density on the nitrogen atom of the succinimide ring can influence its nucleophilicity and the reactivity of the carbonyl groups. Computational models can quantify this effect by calculating atomic charges and analyzing the molecular orbitals. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Steric Effects: The presence of the methoxy group at the ortho position introduces steric hindrance around the nitrogen atom and can affect the conformation of the molecule. Specifically, it can influence the dihedral angle between the phenyl ring and the succinimide ring. This steric clash can impact the approach of reactants and influence the stability of transition states in subsequent reactions. Energy decomposition analysis in computational models can separate the energetic contributions of steric repulsion from electronic interactions, providing a clearer picture of their relative importance in determining the activation barrier of a reaction. chemrxiv.org In some cases, what is traditionally attributed to steric hindrance might actually be a consequence of less favorable electronic or orbital interactions in the transition state. chemrxiv.org

| Effect | Description | Predicted Impact on Reactivity |

| Electronic | The methoxy group donates electron density to the phenyl ring and the imide nitrogen via resonance. | May increase the nucleophilicity of the imide nitrogen and affect the electrophilicity of the carbonyl carbons. |

| Steric | The ortho-methoxy group creates steric bulk around the imide nitrogen. | Can hinder the approach of reactants to the imide ring and influence the rotational barrier between the phenyl and succinimide rings, affecting transition state stability. |

This table provides a qualitative prediction of the effects. Quantitative data would be derived from specific computational analyses.

Chemical Reactivity and Derivative Formation

Functionalization of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring system, also known as a succinimide (B58015), is a versatile scaffold amenable to various chemical modifications. The primary sites for functionalization are the C3 and C4 positions of the succinimide ring and the carbonyl groups.

Reactions at the C3 and C4 Positions:

The methylene (B1212753) protons at the C3 and C4 positions of the succinimide ring are acidic due to the adjacent electron-withdrawing carbonyl groups. This allows for deprotonation by a suitable base to form an enolate, which can then react with various electrophiles. While specific studies on the alkylation or acylation of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione are not extensively documented, the general reactivity of N-substituted succinimides suggests that such reactions are feasible. For instance, the synthesis of 3-substituted pyrrolidine-2,5-diones has been achieved through Michael additions of ketones to N-substituted maleimides, followed by reduction researchgate.net. This indicates the susceptibility of the succinimide core to nucleophilic attack and subsequent functionalization.

Reactions involving the Carbonyl Groups:

The carbonyl groups of the succinimide ring are susceptible to nucleophilic attack. One of the characteristic reactions is the ring-opening of the succinimide by nucleophiles. Studies on various N-substituted succinimides have shown that amines, hydrazines, and hydroxylamine (B1172632) can open the imide ring to form the corresponding diamides or hydroxamic acids acs.orgrsc.orgnih.gov. For example, the reaction of N-substituted succinimides with hydroxylamine leads to the formation of N-hydroxybutaneamide derivatives rsc.orgnih.gov. This reactivity is a key consideration in the design of succinimide-containing molecules for biological applications, as the stability of the ring can be influenced by the surrounding chemical environment researchgate.netunipa.it.

Below is a table summarizing potential functionalization reactions of the pyrrolidine-2,5-dione core based on the known reactivity of related N-substituted succinimides.

| Reaction Type | Reagents and Conditions | Potential Product |

| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | 3-Alkyl-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |

| Acylation | 1. Base (e.g., LDA) 2. Acyl chloride (RCOCl) | 3-Acyl-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |

| Ring-opening by Amines | Primary or secondary amine (RNH2 or R2NH) | N-Aryl-N'-alkyl/dialkyl succinamide |

| Ring-opening by Hydroxylamine | Hydroxylamine (NH2OH) | N-(2-Methoxyphenyl)-N'-hydroxy-succinamide |

| Reduction of Carbonyls | Strong reducing agents (e.g., LiAlH4) | 1-(2-Methoxyphenyl)pyrrolidine |

Substituent Effects on Chemical Reactivity

The 2-methoxyphenyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring exerts significant electronic and steric effects that modulate the reactivity of the molecule.

Electronic Effects:

The methoxy (B1213986) group (-OCH3) at the ortho position of the phenyl ring is an electron-donating group through resonance, which increases the electron density on the aromatic ring. However, its effect on the succinimide ring is more complex. The nitrogen lone pair can participate in conjugation with the phenyl ring, which can influence the electrophilicity of the carbonyl carbons. In the case of N-aryl maleimides, it has been observed that electron-withdrawing substituents on the aryl ring increase the rate of thio-succinimide ring hydrolysis researchgate.net. This suggests that the electron-donating methoxy group in this compound might decrease the susceptibility of the succinimide ring to nucleophilic attack compared to N-phenylsuccinimide or N-(halophenyl)succinimides. The increased electron density on the nitrogen atom can slightly reduce the partial positive charge on the carbonyl carbons, making them less electrophilic.

Steric Effects:

The ortho-position of the methoxy group introduces steric hindrance around the N-aryl bond. This steric bulk can influence the conformation of the molecule and may hinder the approach of bulky reagents to the succinimide ring. For instance, in reactions involving the carbonyl groups, the ortho-substituent could sterically shield one of the carbonyls, potentially leading to regioselective reactions. Furthermore, the steric interaction between the ortho-methoxy group and the succinimide ring can affect the dihedral angle between the phenyl and succinimide rings, which in turn can influence the extent of electronic communication between the two moieties.

Mechanistic Investigations of Chemical Transformations

Mechanistic studies on the chemical transformations of this compound are scarce. However, insights can be drawn from investigations of related N-aryl succinimide systems.

Mechanism of N-Aryl Succinimide Synthesis:

The synthesis of N-aryl succinimides, including the title compound, typically proceeds through the reaction of an aniline (B41778) with succinic anhydride (B1165640). A plausible mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to a ring-opened succinamic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen on the remaining carboxylic acid, followed by dehydration, yields the final succinimide product. Studies have shown that this reaction can be facilitated by heat or dehydrating agents nist.gov.

Mechanism of Succinimide Ring-Opening:

The ring-opening of N-aryl succinimides by nucleophiles is a well-studied process acs.org. The reaction is initiated by the nucleophilic attack on one of the carbonyl carbons of the succinimide ring. This is generally the rate-determining step. The attack leads to a tetrahedral intermediate, which then collapses to break the C-N bond of the imide, resulting in the ring-opened product. The rate of this reaction is influenced by the nature of the nucleophile and the electronic properties of the N-aryl substituent. As mentioned earlier, electron-withdrawing groups on the aryl ring enhance the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack and ring-opening researchgate.net.

Synthesis of Related Structural Analogues for Comparative Studies

The synthesis of structural analogues of this compound is crucial for establishing structure-activity relationships and for comparative studies on chemical reactivity. Analogues can be synthesized by varying the substituents on the phenyl ring or by modifying the succinimide core.

A general and efficient method for the synthesis of N-aryl succinimides involves the reaction of succinic acid with various primary amines in hot water, which is considered a green synthetic approach nih.gov. This method has been used to synthesize a variety of N-substituted succinimides.

The following table presents a selection of synthesized N-aryl pyrrolidine-2,5-dione analogues with different substituents on the phenyl ring, which could be used for comparative studies against this compound.

| Compound Name | N-Aryl Substituent | Potential Area of Comparative Study | Reference |

| 1-Phenylpyrrolidine-2,5-dione | Phenyl | Baseline for electronic and steric effects | nih.gov |

| 1-(4-Chlorophenyl)pyrrolidine-2,5-dione | 4-Chlorophenyl | Effect of an electron-withdrawing group in the para position | |

| 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione | 3-(Trifluoromethyl)phenyl | Effect of a strong electron-withdrawing group in the meta position | |

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | 4-Methoxyphenyl | Comparison of ortho vs. para methoxy substituent effects | N/A |

| 1-(2-Chlorophenyl)pyrrolidine-2,5-dione | 2-Chlorophenyl | Comparison of steric and electronic effects of ortho substituents | N/A |

The synthesis of these analogues allows for a systematic investigation of how electronic and steric factors of the N-aryl substituent influence the chemical and physical properties of the pyrrolidine-2,5-dione system. For example, comparing the hydrolysis rates of this compound with its 4-methoxy and 2-chloro analogues would provide quantitative data on the electronic and steric effects of the ortho-methoxy group. Such studies are fundamental to the rational design of new succinimide-based compounds with tailored reactivity and properties.

Molecular Interaction Profiling and Target Engagement Studies Non Clinical Focus

Investigation of Ligand-Biomolecule Interactions

The investigation of how a ligand like 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione interacts with biomolecules is fundamental to understanding its potential biological activity. This typically involves a combination of in vitro biochemical assays and in silico computational methods.

Enzyme Binding and Inhibition Mechanisms (In Vitro Biochemical Assays)

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. For instance, derivatives of this scaffold have been identified as inhibitors of enzymes such as tyrosinase, cyclooxygenase (COX), and tumor necrosis factor-α (TNF-α). ajphs.commdpi.comresearchgate.net

A study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives revealed their potential as tyrosinase inhibitors. ajphs.com One of the potent compounds from this series demonstrated competitive inhibition of mushroom tyrosinase with an IC₅₀ value of 2.23 ± 0.44 μM, which is significantly more potent than the well-known inhibitor, kojic acid (IC₅₀ = 20.99 ± 1.80 μM). ajphs.com Kinetic analysis indicated a competitive mode of inhibition, suggesting that the compound binds to the active site of the enzyme. ajphs.com

While no specific enzyme inhibition data for this compound is readily available, it is plausible that this compound could be screened against a panel of enzymes known to be targeted by N-substituted succinimides. The nature and position of the methoxy (B1213986) group on the phenyl ring would be expected to play a crucial role in determining both the affinity and selectivity of such interactions.

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Pyrrolidine-2,5-dione Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Mode of Inhibition | Reference |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | Mushroom Tyrosinase | 2.23 ± 0.44 μM | Competitive | ajphs.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 20.99 ± 1.80 μM | Competitive | ajphs.com |

| Pyrrolidine-2,5-dione derivative 13e | Cyclooxygenase-2 (COX-2) | 0.98 μM | - | mdpi.com |

Protein-Ligand Docking Simulations for Interaction Modes

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method allows for the visualization of potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, at the atomic level. nih.govmdpi.com

In the absence of experimental data for this compound, docking simulations could be employed to predict its binding mode within the active sites of various enzymes. For example, in a study of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, docking simulations with tyrosinase suggested strong interactions with key residues in the enzyme's active site, corroborating the experimental inhibition data. ajphs.com Similarly, docking studies have supported the selective inhibition of COX-2 by certain pyrrolidine-2,5-dione derivatives by showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. mdpi.com

A hypothetical docking study of this compound would likely show the pyrrolidine-2,5-dione core acting as a hydrogen bond acceptor, while the 2-methoxyphenyl group would engage in hydrophobic and potentially π-stacking interactions within the binding pocket. The oxygen atom of the methoxy group could also participate in hydrogen bonding.

Analysis of Binding Affinities and Molecular Recognition Events

Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Molecular recognition encompasses the specific interactions that govern this binding.

For the pyrrolidine-2,5-dione class of compounds, molecular recognition is often driven by a combination of hydrogen bonding involving the carbonyl groups of the succinimide (B58015) ring and hydrophobic interactions from the N-substituent. ajphs.commdpi.com The specific nature of the N-substituent is critical for determining the affinity and selectivity for a particular biological target.

Structure-Interaction Relationship (SIR) Studies

Structure-Interaction Relationship (SIR) studies aim to understand how modifications to the chemical structure of a compound affect its interactions with a biological target.

Influence of Substituents on Molecular Recognition

The substitution pattern on the N-phenyl ring of N-phenylpyrrolidine-2,5-dione derivatives significantly influences their biological activity. The position and electronic nature of substituents can alter the molecule's shape, polarity, and ability to form specific interactions.

In the case of this compound, the methoxy group is located at the ortho position. This has several implications:

Steric Effects: The ortho-methoxy group can influence the preferred conformation of the phenyl ring relative to the pyrrolidine-2,5-dione ring, potentially impacting how the molecule fits into a binding site.

Electronic Effects: The methoxy group is an electron-donating group, which can affect the electron density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target.

Comparison with the structurally similar 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, where the methoxy group is in the para position, highlights the importance of substituent placement. The para-substituted analog would present a different steric and electronic profile to a binding site.

Conformational Dynamics in Binding Events

The three-dimensional shape of a molecule is not static; it can change through the rotation of single bonds. These conformational dynamics can be crucial for a ligand to adopt the correct orientation to bind to a target.

For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the pyrrolidine-2,5-dione ring. In the crystal structure of the related compound 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, this dihedral angle is 55.88 (8)°. The pyrrolidine-2,5-dione ring itself adopts a shallow envelope conformation. For 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione, the dihedral angle between the pyrrolidine (B122466) ring and the phenyl ring is much smaller at 4.69 (9)°.

Molecular dynamics simulations could provide insight into the conformational flexibility of this compound in solution and how its conformation might change upon binding to a protein. The presence of the ortho-methoxy group may restrict the rotation around the N-C bond, leading to a more defined set of low-energy conformations compared to the unsubstituted or para-substituted analogs.

Table 2: Crystallographic Conformational Data for Related Methoxy-Substituted Phenylpyrrolidine-2,5-diones

| Compound | Dihedral Angle (Phenyl vs. Pyrrolidine Ring) | Pyrrolidine Ring Conformation | Reference |

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | 55.88 (8)° | Shallow Envelope | |

| 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione | 4.69 (9)° | - |

Applications As Building Blocks and Reagents in Organic Synthesis

Precursors for Complex Heterocyclic Systems

N-substituted succinimides are recognized as valuable precursors for more elaborate heterocyclic structures. For instance, derivatives of 1-(3-chlorophenyl)pyrrolidine-2,5-dione (B188833) have been utilized in condensation and cyclization reactions to furnish pyrazole (B372694) and isoxazole (B147169) systems. These transformations often involve the reaction of the succinimide (B58015) derivative with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride, leading to the formation of new heterocyclic rings fused or attached to the initial scaffold. It is conceivable that 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione could undergo similar transformations, offering a pathway to novel heterocyclic compounds bearing the 2-methoxyphenyl moiety.

Furthermore, the pyrrolidine-2,5-dione ring can be a precursor to various nitrogen-containing polycyclic compounds. nih.gov Research on donor-acceptor cyclopropanes has shown that anilines can be used to synthesize 1,5-substituted pyrrolidin-2-ones, which can then be elaborated into more complex structures like benz[g]indolizidine derivatives. nih.gov Although not specifically demonstrated with the 2-methoxy analog, this highlights a potential synthetic avenue where the succinimide core could serve as a foundational element for constructing intricate molecular architectures.

Synthesis of Diversified Compound Libraries

The generation of diversified compound libraries is a cornerstone of drug discovery. nih.gov The N-substituted pyrrolidine-2,5-dione motif is found in various biologically active molecules, making it an attractive scaffold for combinatorial chemistry. beilstein-journals.org The synthesis of libraries of pyrrolidine-2,5-dione derivatives has been reported for the discovery of new therapeutic agents, such as anti-inflammatory compounds. nih.gov These libraries are often created by varying the substituent on the nitrogen atom or by modifying the pyrrolidine (B122466) ring itself.

While no specific library based on this compound has been reported, its synthesis from 2-methoxyaniline and succinic anhydride (B1165640) lends itself to a combinatorial approach. By using a variety of substituted anilines, a library of N-aryl succinimides could be readily prepared. Subsequent reactions on the succinimide ring could further enhance the diversity of the compound collection.

Below is a hypothetical reaction scheme illustrating the potential for diversification starting from an N-aryl succinimide.

| Starting Material | Reagent | Product Class | Potential Application |

| N-Aryl Succinimide | Hydrazine Hydrate | Pyrazolidine derivatives | Synthesis of fused heterocycles |

| N-Aryl Succinimide | Hydroxylamine | Hydroxamic acids | Enzyme inhibitors |

| N-Aryl Succinimide | Reducing Agents | N-Aryl-pyrrolidines | Bioactive amine derivatives |

| N-Aryl Succinimide | Grignard Reagents | Hydroxylated lactams | Intermediates for complex molecules |

Future Research Directions and Methodological Advancements

Development of Novel Asymmetric Synthetic Approaches

The current synthesis of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione is typically achieved through a direct condensation reaction between 2-methoxyaniline and maleic anhydride (B1165640) in a solvent like acetic acid. nih.gov While effective for producing the racemic compound, this method does not provide control over stereochemistry. The development of asymmetric synthetic routes is a critical future direction, particularly if chiral derivatives are needed for specific applications, such as in catalysis or as chiral building blocks.

Future research could focus on catalytic enantioselective methods that have proven successful for related pyrrolidine (B122466) structures. Strategies could be adapted from the synthesis of other enantioenriched 2,5-disubstituted pyrrolidines, which have been a subject of study for several decades. nih.gov Potential approaches might involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, to construct the pyrrolidine-2,5-dione core with inherent stereocontrol. nih.gov

Catalytic Asymmetric Cycloadditions: Exploring metal-catalyzed [3+2] cycloadditions, for instance between imines and allenes, which have been used to create chiral pyrrolidines. nih.gov A similar strategy could be envisioned for constructing the succinimide (B58015) ring system enantioselectively.

Organocatalysis: Employing chiral organocatalysts to guide the stereoselective formation of the succinimide ring or its precursors.

The successful development of such methods would be a significant advancement, enabling the synthesis of enantiopure forms of substituted this compound and expanding its utility in stereospecific chemical applications.

Advanced Spectroscopic and Computational Techniques for Deeper Insights

A foundational understanding of a molecule's three-dimensional structure is paramount for predicting its properties and reactivity. For this compound, single-crystal X-ray diffraction has provided precise structural data. nih.gov

Crystallographic Data

The analysis revealed that the methoxybenzene and the 1H-pyrrole-2,5-dione ring systems are nearly planar individually, but they are oriented at a significant dihedral angle to each other. nih.gov In the crystal structure, weak aromatic π–π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| Dihedral Angle (Methoxybenzene/Pyrrole-2,5-dione rings) | 75.60 (10)° nih.gov |

| C(methoxy) deviation from plane | 0.208 (2) Å nih.gov |

| Centroid–Centroid Separation (π–π stacking) | 3.8563 (13) Å nih.gov |

Future research should leverage more advanced techniques to build upon this static picture:

Advanced NMR Spectroscopy: While standard 1D NMR is used for routine characterization, two-dimensional techniques like HMQC and HMBC could be employed to unambiguously assign all proton and carbon signals and confirm subtle structural features in solution. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations could complement experimental data by predicting spectroscopic properties, mapping electron density distribution, and calculating the energy barrier for rotation around the N-C(aryl) bond. This would provide deeper insight into the conformational preferences and electronic structure governed by the methoxy (B1213986) substituent.

Hirshfeld Surface Analysis: This computational tool could be used to visualize and quantify the intermolecular interactions present in the crystal lattice, providing a more detailed understanding of the forces, such as the observed π–π stacking, that dictate the solid-state packing. mdpi.com

These advanced methods will provide a more dynamic and comprehensive understanding of the molecule's structural and electronic properties.

Exploration of Unique Reactivity Profiles

The pyrrolidine-2,5-dione (succinimide) core is a versatile functional group known for its reactivity in various chemical transformations. The title compound has been identified as a structural fragment within the larger, more complex molecule 4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, highlighting its role as a building block in organic synthesis. nih.gov

Future research should systematically explore the reactivity of this compound, focusing on transformations that leverage the electronic influence of the 2-methoxyphenyl group. Key areas for investigation include:

Ring-Opening Reactions: The succinimide ring can be opened by nucleophiles to generate functionalized amide derivatives. Studying these reactions with various nucleophiles would provide access to a new library of compounds with potentially interesting properties.

Reactions at the α-Carbons: The methylene (B1212753) protons on the succinimide ring (C8 and C9) could be functionalized through enolate chemistry, allowing for the introduction of various substituents and the creation of more complex molecular architectures.

Derivatization: The compound can serve as a starting material for a wide range of derivatives. For instance, hybrid compounds based on the pyrrolidine-2,5-dione scaffold have been synthesized as candidates for new anticonvulsant agents. researchgate.netnih.gov Similar strategies could be applied to this compound to explore its potential in medicinal chemistry.

A thorough investigation of its reactivity profile will establish this compound as a versatile tool for synthetic chemists.

Integration of High-Throughput Screening for Molecular Interaction Discovery (Non-Clinical)

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the interactions of a small molecule with a large number of biological or chemical targets. nih.gov While many pyrrolidine-2,5-dione derivatives have been screened for therapeutic potential, nih.govebi.ac.uk the specific compound this compound represents an untapped candidate for non-clinical molecular interaction discovery.

Future efforts should focus on incorporating this compound into diverse screening libraries to identify novel, non-therapeutic interactions. This can establish its value as a chemical probe or tool compound for basic research. Potential HTS campaigns could include:

Protein Interaction Assays: Using techniques like fluorescence polarization or surface plasmon resonance to screen the compound against libraries of proteins to discover novel binding partners. nih.govdovepress.com Identifying specific protein interactions could elucidate new biological pathways or serve as a starting point for the design of more complex molecular probes.

Cell-Based Phenotypic Screening: Employing automated microscopy and cell-based assays to observe the effects of the compound on cellular processes. nih.gov This approach does not require a predefined target and can uncover unexpected activities or cellular phenotypes.

Enzyme Inhibition Assays: Screening against panels of enzymes (e.g., kinases, proteases) to identify any inhibitory activity, which could be valuable for developing research tools to study enzyme function.

The integration of this compound into HTS platforms offers a systematic approach to uncovering new molecular interactions, thereby expanding its scientific utility beyond its current characterization. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution between 2-methoxyaniline and dihydrofuran-2,5-dione (maleic anhydride derivative) under reflux in acetic acid. Optimization involves adjusting solvent polarity (e.g., switching to toluene for azeotropic removal of water), catalyst selection (e.g., Lewis acids like ZnCl₂), and temperature control (80–100°C). Post-reaction crystallization in ethanol or acetonitrile improves purity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, including bond angles and lattice parameters. Complementary techniques include:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and pyrrolidine-dione ring protons (δ 3.8–4.2 ppm for N–CH₂; δ 2.5–3.0 ppm for C=O adjacent protons).

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the presence of the diketone moiety.

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns .

Q. How is preliminary bioactivity screening conducted for this compound?

Initial screening involves in vitro assays targeting enzymes or receptors of therapeutic interest (e.g., kinases, proteases). Dose-response curves (0.1–100 μM) are generated using fluorescence-based or colorimetric assays. Positive controls (e.g., staurosporine for kinase inhibition) and cytotoxicity assessments (MTT assay on HEK-293 cells) ensure specificity and safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways and substituent effects?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) simulate transition states and activation energies for cyclization steps. Machine learning models trained on reaction databases (e.g., Reaxys) predict substituent effects on reactivity. For example, electron-donating groups (e.g., -OCH₃) at the 2-position stabilize intermediates via resonance, while steric hindrance from bulkier groups reduces yield .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and validated cell lines.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets.

- Structural Analogues : Test derivatives (e.g., 1-(4-methoxyphenyl) variants) to isolate substituent-specific effects .

Q. How do structural modifications influence its pharmacokinetic properties?

Systematic SAR studies evaluate substituent impacts:

- Lipophilicity : Introduce halogens (-Cl, -F) at the phenyl ring to enhance blood-brain barrier penetration (logP calculated via ChemDraw).

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Solubility : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility .

Q. What methodologies address scale-up challenges in academic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.